molecular formula C11H14BrNO4S2 B4937133 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4937133
M. Wt: 368.3 g/mol
InChI Key: WLLFJFXOSQHDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as BTA-EG6, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. BTA-EG6 belongs to the class of spirocyclic compounds, which are known for their diverse biological activities and therapeutic potential.

Mechanism of Action

The mechanism of action of 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves the binding of the compound to metal ions through the sulfur and nitrogen atoms in the thiophene and spirocyclic rings, respectively. This binding leads to a conformational change in the molecule, resulting in a fluorescent signal that can be detected and quantified.
Biochemical and Physiological Effects
8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been investigated for its potential biochemical and physiological effects. Studies have shown that the compound exhibits antioxidant properties, which may be attributed to its ability to chelate metal ions and scavenge free radicals. 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane is its high selectivity and sensitivity towards metal ions, which makes it a valuable tool for analytical chemistry and bioimaging. However, the compound has certain limitations, including its low solubility in aqueous solutions and its tendency to form aggregates at high concentrations.

Future Directions

There are several potential future directions for research involving 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane. One area of interest is the development of new fluorescent probes based on the spirocyclic scaffold of 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane. Another potential direction is the investigation of the compound's therapeutic potential, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane in the development of new materials with unique optical and electronic properties is an area of active research.

Synthesis Methods

The synthesis of 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 1,2-diaminoethane, followed by the addition of 1,4-dioxaspiro[4.5]decane. The resulting product is a white crystalline solid that is soluble in common organic solvents such as chloroform and methanol.

Scientific Research Applications

8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been extensively investigated for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. 8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising tool for analytical chemistry and bioimaging.

properties

IUPAC Name

8-(5-bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S2/c12-9-1-2-10(18-9)19(14,15)13-5-3-11(4-6-13)16-7-8-17-11/h1-2H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLFJFXOSQHDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane

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